An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.
See also: Histamine (has active moiety); Histamine dihydrochloride; menthol (component of); Capsaicin; histamine dihydrochloride; menthol (component of) ... View More ...
C5H11Cl2N3
Histamine dihydrochloride
CAS No.: 56-92-8
Cat. No.: VC20766175
Molecular Formula: C5H9N3.2ClH
C5H11Cl2N3
Molecular Weight: 184.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56-92-8 |
---|---|
Molecular Formula | C5H9N3.2ClH C5H11Cl2N3 |
Molecular Weight | 184.06 g/mol |
IUPAC Name | 2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Standard InChI Key | PPZMYIBUHIPZOS-UHFFFAOYSA-N |
SMILES | C1=C(NC=N1)CCN.Cl.Cl |
Canonical SMILES | C1=C(NC=N1)CCN.Cl.Cl |
Melting Point | 250.5 °C |
Chemical Properties and Structure
Histamine dihydrochloride, with the molecular formula C₅H₉N₃·2HCl, has a molecular weight of 184.07 g/mol . The compound is also known by its alternative chemical name 2-[4-Imidazolyl] ethylamine dihydrochloride and carries the CAS registry number 56-92-8 . Its standard IUPAC InChIKey is PPZMYIBUHIPZOS-UHFFFAOYSA-N . The compound features an imidazole ring with an ethylamine side chain, which exists as a salt with two molecules of hydrochloric acid.
The structural characteristics of histamine dihydrochloride are critical to its biological activity and pharmaceutical applications. The imidazole ring contributes to its ability to interact with histamine receptors, while the dihydrochloride salt formation enhances its stability and solubility in aqueous solutions.
Chemical Identifiers and Nomenclature
Histamine dihydrochloride is recognized by several synonyms and identifiers in chemical databases and pharmacopoeias. Below is a comprehensive list of alternative names and identifiers:
Chemical Identifier | Value |
---|---|
CAS Number | 56-92-8 |
Molecular Formula | C₅H₁₁Cl₂N₃ |
Molecular Weight | 184.07 g/mol |
IUPAC InChIKey | PPZMYIBUHIPZOS-UHFFFAOYSA-N |
MDL Number | MFCD00012703 |
FDA UNII | 3POA0Q644U |
ATC Code | L03AX14 |
Common Synonyms | HISTAMINE 2HCL; Ceplene; Peremin; Histamine HCl |
Physical Properties and Characteristics
Histamine dihydrochloride appears as a white to off-white crystalline powder that is highly hygroscopic, necessitating proper storage conditions to maintain its integrity . The compound has a melting point range of 249-252°C (literature value) . It demonstrates excellent water solubility at approximately 0.1 g/mL, forming a clear, colorless solution .
Biochemical and Pharmacological Actions
The biochemical activity of histamine dihydrochloride is primarily associated with its ability to activate nitric oxide synthase and inhibit the formation of reactive oxygen species . In immunological contexts, histamine dihydrochloride targets a mechanism of inhibition of cytotoxic lymphocytes induced by normal and leukemic phagocytes . This property is particularly significant in its application as an immunomodulatory agent.
Histamine dihydrochloride exerts its protective effect on leukemia-reactive T cells and natural killer (NK) cells by inhibiting the formation and release of phagocyte-derived reactive oxygen species . This protection against oxidative damage enhances the efficacy of immunotherapeutic approaches, particularly when combined with interleukin-2 (IL-2).
Medical Applications and Clinical Trials
Histamine dihydrochloride has demonstrated considerable therapeutic potential in clinical trials, particularly in oncology. Its application in combination with interleukin-2 has shown promising results in the treatment of hematological malignancies and solid tumors.
Application in Acute Myeloid Leukemia
A significant phase 3 clinical trial investigated the efficacy of histamine dihydrochloride in combination with interleukin-2 as postconsolidation immunotherapy for acute myeloid leukemia (AML) patients in complete remission . The study enrolled 320 adult patients with AML (median age 57 years, range 18-84 years) who were stratified by first complete remission (CR1) or subsequent complete remission (CR>1) and randomly assigned to treatment with HDC/IL-2 or no treatment (control) .
Treatment Protocol
The treatment protocol consisted of 10 consecutive 21-day cycles of histamine dihydrochloride/IL-2 therapy. The dosing regimen was as follows:
-
Histamine dihydrochloride: 0.5 mg subcutaneous twice daily
-
Interleukin-2: 16,400 U/kg subcutaneous twice daily
The first three cycles comprised 3 weeks of treatment followed by 3 weeks off treatment, while cycles 4 to 10 had extended off-treatment periods of 6 weeks .
Clinical Outcomes
The trial successfully met its primary endpoint, demonstrating significantly improved leukemia-free survival (LFS) for patients receiving histamine dihydrochloride/IL-2 compared to the standard of care (p < 0.01, log-rank test) . For patients in first complete remission (CR1, n=261), treatment significantly improved LFS (p = 0.01) with 3-year LFS estimates of 40% for the treatment group compared to 26% for the control group .
Multivariate analyses confirmed the benefit of histamine dihydrochloride/IL-2 therapy, with adjusted p-values of 0.006 for all patients (n=320) and 0.01 for the subgroup of patients in CR1 (n=261) . The side effects associated with the treatment were typically mild to moderate, suggesting a favorable safety profile .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | 53300 | Histamine dihydrochloride ≥99.0% (AT) | 1g | $20.60 | 2024-03-01 |
Sigma-Aldrich | 1309009 | Histamine dihydrochloride United States Pharmacopeia (USP) Reference Standard | 250mg | $436.00 | 2024-03-01 |
TCI Chemical | H0146 | Histamine Dihydrochloride >98.0%(HPLC)(T) | 1g | $15.00 | 2021-12-16 |
TCI Chemical | H0146 | Histamine Dihydrochloride >98.0%(HPLC)(T) | 5g | $39.00 | 2021-12-16 |
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